molecular formula C9H4BrF2NO B12843413 3-Bromo-2,4-difluorobenzoylacetonitrile

3-Bromo-2,4-difluorobenzoylacetonitrile

Cat. No.: B12843413
M. Wt: 260.03 g/mol
InChI Key: YORCQZNMSWDTNC-UHFFFAOYSA-N
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Description

3-Bromo-2,4-difluorobenzoylacetonitrile is an organic compound with the molecular formula C9H3BrF2NO. It is a derivative of benzoylacetonitrile, where the benzene ring is substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-difluorobenzoylacetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-2,4-difluorobenzoyl chloride and acetonitrile.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-bromo-2,4-difluorobenzoyl chloride is added dropwise to a solution of acetonitrile and the base, under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-difluorobenzoylacetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoylacetonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-2,4-difluorobenzoylacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-difluorobenzoylacetonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can participate in hydrogen bonding and van der Waals interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,4-difluorobenzoylacetonitrile is unique due to the presence of both bromine and two fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C9H4BrF2NO

Molecular Weight

260.03 g/mol

IUPAC Name

3-(3-bromo-2,4-difluorophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C9H4BrF2NO/c10-8-6(11)2-1-5(9(8)12)7(14)3-4-13/h1-2H,3H2

InChI Key

YORCQZNMSWDTNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CC#N)F)Br)F

Origin of Product

United States

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